molecular formula C13H10ClIO B3044762 1-Benzyloxy-4-chloro-2-iodo-benzene CAS No. 100398-25-2

1-Benzyloxy-4-chloro-2-iodo-benzene

Cat. No.: B3044762
CAS No.: 100398-25-2
M. Wt: 344.57 g/mol
InChI Key: OODCZCBJWKICJZ-UHFFFAOYSA-N
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Description

1-Benzyloxy-4-chloro-2-iodo-benzene is a halogenated aromatic ether derivative characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1, a chlorine atom at position 4, and an iodine atom at position 2. This compound belongs to a class of aryl ethers with applications in organic synthesis, particularly in cross-coupling reactions and as intermediates for pharmaceuticals or agrochemicals. Its structural features, including the electron-withdrawing halogens (Cl, I) and the bulky benzyloxy group, influence its reactivity, solubility, and crystallinity.

Properties

CAS No.

100398-25-2

Molecular Formula

C13H10ClIO

Molecular Weight

344.57 g/mol

IUPAC Name

4-chloro-2-iodo-1-phenylmethoxybenzene

InChI

InChI=1S/C13H10ClIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

OODCZCBJWKICJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyloxy-4-chloro-2-iodo-benzene can be synthesized through a multi-step process involving halogen exchange reactions. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and subsequent halogen exchange to introduce the iodine atom . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations. Industrial methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyloxy-4-chloro-2-iodo-benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound formed by the coupling of this compound with another aromatic compound.

Scientific Research Applications

1-Benzyloxy-4-chloro-2-iodo-benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyloxy-4-chloro-2-iodo-benzene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications
1-Benzyloxy-4-chloro-2-iodo-benzene 1-OCH₂C₆H₅, 4-Cl, 2-I C₁₃H₁₀ClIO Cross-coupling precursor
1-Chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy]benzene () 4-Cl, 1-OCH₂O-(propargyl-I) C₁₀H₇ClIO₂ Alkyne-functionalized intermediate
1-Chloro-5-fluoro-4-iodo-2-methoxybenzene () 2-OCH₃, 4-I, 5-F, 1-Cl C₇H₅ClFIO Electron-deficient aryl halide
4-Chloro-1-iodo-2-methoxybenzene () 2-OCH₃, 4-Cl, 1-I C₇H₆ClIO Suzuki-Miyaura coupling substrate
2-Benzyloxy-4-iodo-1-nitrobenzene () 2-OCH₂C₆H₅, 4-I, 1-NO₂ C₁₃H₁₀INO₃ Nitro-functionalized electrophile
Key Observations:
  • Electron Effects: The benzyloxy group in the target compound provides steric bulk and moderate electron-donating effects compared to smaller substituents like methoxy (-OCH₃) or nitro (-NO₂) groups. For instance, 2-benzyloxy-4-iodo-1-nitrobenzene () exhibits enhanced electrophilicity due to the nitro group, making it more reactive toward nucleophilic substitution than the chloro-iodo analog .
  • Halogen Influence : The iodine atom at position 2 in the target compound enhances its utility in Ullmann or C–I bond activation reactions, whereas chloro/fluoro analogs (e.g., ) are more suited for C–F bond functionalization in medicinal chemistry .
  • Crystallinity: Structural analogs like 1-benzyloxy-4-chlorobenzene () display near-coplanar aromatic rings (dihedral angle: 3.4°), stabilized by weak C–H⋯C interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data*
Property This compound 4-Chloro-1-iodo-2-methoxybenzene () 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene ()
Molecular Weight (g/mol) 344.57 284.48 302.47
Halogen Atomic Radii (Å) I (1.39), Cl (0.99) I (1.39), Cl (0.99) I (1.39), Cl (0.99), F (0.64)
Predicted LogP** ~3.8 ~2.9 ~2.5

*Calculated using fragment-based methods.

  • Lipophilicity : The benzyloxy group increases logP compared to methoxy or fluoro analogs, suggesting better membrane permeability in biological systems.
  • Steric Effects : The bulky benzyloxy group may slow reaction kinetics in cross-coupling compared to smaller substituents .

Research Implications and Gaps

  • Drug Discovery : As a bifunctional electrophile for sequential functionalization.
  • Materials Science : As a building block for liquid crystals or conductive polymers, leveraging iodine’s polarizability.

Further studies are needed to elucidate its crystallographic details and catalytic performance in comparison to established analogs.

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